molecular formula C21H27N3O3S B1169220 prisma microfine CAS No. 117002-68-3

prisma microfine

Cat. No.: B1169220
CAS No.: 117002-68-3
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"Prisma Microfine" (likely a proprietary or specialized formulation of microfine cement-based material) is a high-performance cementitious composite optimized for enhanced dispersion, mechanical strength, and durability. It incorporates cellulose nanofibrils (CNFs) at controlled concentrations (typically 1–5% by cement mass) to improve particle dispersion and reduce clumping, a common issue in conventional cement systems. Key characteristics include:

  • Particle Size: Submicron-scale cement grains, enabling superior penetration in grouting applications and denser microstructures .
  • CNF Integration: CNFs act as dispersants and reinforcing agents, mitigating crack propagation and enhancing flexural strength .
  • Applications: Used in high-stress environments such as infrastructure repair, soil stabilization, and 3D-printed construction due to its rheological stability and mechanical resilience .

Properties

CAS No.

117002-68-3

Molecular Formula

C21H27N3O3S

Synonyms

prisma microfine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Prisma Microfine with analogous cementitious materials, focusing on composition, dispersion efficiency, mechanical performance, and limitations.

Ordinary Portland Cement (OPC) with CNFs

Parameter This compound OPC with CNFs
CNF Dispersion Homogeneous dispersion up to 5% CNFs due to smaller particle size and reduced geometric clustering . Excessive clumping at >2% CNFs; dispersion limited by larger cement grains .
Flexural Strength Increases by 12–18% at 3–5% CNFs due to effective stress transfer . Declines by 8–10% at >3% CNFs due to CNF agglomeration .
Elastic Stiffness Maintains or improves stiffness at high CNF concentrations . Significant reduction at >2% CNFs .
Optimal CNF Range 3–5% by cement mass . ≤2% by cement mass .

Hybrid Microfine Cement Mortar

Parameter This compound Hybrid Microfine Mortar
Dispersion Mechanism CNFs uniformly distributed via 2D FE-implemented dispersion . Requires additional surfactants or superplasticizers for CNF integration .
Pore Structure Ultra-dense microstructure (porosity <5%) due to CNF bridging . Moderate porosity (8–12%) even with microfine additives .
Fluidity Maintains workability up to 5% CNFs . Requires high water content or admixtures, risking bleeding .

Modified Ultrafine Cementitious Grout (MUCG)

Parameter This compound MUCG
Composition Cement + CNFs Cement + microfine fly ash (MFA) + desulfurization gypsum .
Strength 28-day compressive strength: 65–70 MPa . 28-day compressive strength: 50–55 MPa (limited by MFA reactivity) .
Environmental Impact Lower carbon footprint due to reduced clinker content . Higher embodied energy from industrial byproducts (e.g., gypsum) .

Key Research Findings

  • Dispersion Efficiency : this compound achieves a dispersion parameter of 0.85 at 3% CNFs, compared to 0.62 for OPC under identical conditions .
  • Durability : Microcrack resistance in this compound is 3× higher than in hybrid microfine mortar under cyclic loading .
  • Scalability : this compound’s performance is consistent across laboratory and field trials, unlike MUCG, which exhibits variability in pore structure .

Q & A

Q. What are the core components of the PRISMA framework, and how do they ensure methodological rigor in systematic reviews?

Q. How does the PRISMA-ScR extension enhance scoping reviews in under-researched domains?

PRISMA-ScR adapts PRISMA for scoping reviews by:

  • Broadening inclusion criteria : Mapping evidence without restricting study designs .
  • Emphasizing iterative searches : Updating literature as new data emerge.
  • Prioritizing visualization : Using evidence maps to highlight knowledge gaps (e.g., in nanotechnology applications) .

Q. How can PRISMA integrate with mixed-methods designs to address complex research questions?

  • Convergent design : Combine quantitative meta-analysis with qualitative thematic synthesis (e.g., analyzing clinical trial outcomes and patient narratives) .
  • Embedded frameworks : Use PRISMA for systematic review reporting while employing qualitative software (e.g., NVivo) for text analysis .
  • Triangulation : Validate findings across methodologies (e.g., experimental data + systematic review evidence) .

Methodological Best Practices

  • Data extraction : Use standardized templates to capture variables (e.g., study design, effect sizes) .
  • Bias mitigation : Apply tools like GRADE for evidence quality assessment .
  • Reporting transparency : Adhere to PRISMA checklists and publish protocols on platforms like PROSPERO .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.